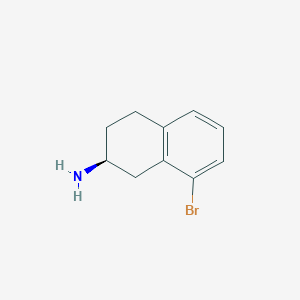

(S)-8-Bromo-2-aminotetralin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLDZYAFGPNHL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464822 | |

| Record name | (S)-8-BROMO-2-AMINOTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161661-18-3 | |

| Record name | (2S)-8-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161661-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-8-BROMO-2-AMINOTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Tetralin Scaffold As a Foundation in Chemical Biology Research

The tetralin structure, which can be described as a partially hydrogenated naphthalene (B1677914) ring system, is a recurring motif in the design of novel therapeutic agents. ntnu.no Its rigid, fused-ring system offers a three-dimensional framework that can be strategically modified to interact with specific biological targets.

The versatility of the tetralin scaffold is a key reason for its prevalence in chemical biology. researchgate.netnih.gov Researchers can systematically introduce various functional groups at different positions on the tetralin rings to fine-tune the molecule's pharmacological properties. This modular approach allows for the exploration of structure-activity relationships (SAR), providing insights into how specific chemical modifications influence a compound's biological effects. nih.gov The aminotetralin class, in particular, has been extensively studied for its interactions with a range of receptors and enzymes. nih.govresearchgate.netpsu.edu

The semi-rigid nature of the tetralin core restricts the conformational freedom of the molecule, which is advantageous in drug design. smolecule.com This rigidity helps to pre-organize the molecule into a specific shape that can lead to higher affinity and selectivity for its intended biological target. A wide variety of tetralin derivatives have been synthesized and investigated for their potential applications, including as anticancer agents and for their effects on the central nervous system. nih.govresearchgate.net

Significance of S Enantiomeric Purity in Biological Investigations

Enantioselective Synthesis Approaches

The direct generation of the chiral amine in (S)-8-Bromo-2-aminotetralin can be achieved through various enantioselective strategies, including chemoenzymatic protocols, catalytic asymmetric synthesis, and resolution of racemic mixtures.

Chemoenzymatic Protocols for Stereoselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Imine reductases (IREDs) and transaminases (TAs) are two classes of enzymes that have been successfully employed for the asymmetric synthesis of 2-aminotetralins from their corresponding 2-tetralone (B1666913) precursors.

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor to a ketone acceptor. This method has been effectively used for the synthesis of both enantiomers of 8-methoxy-2-aminotetraline. almacgroup.com The (S)-enantiomer was obtained in high yield (90%) and enantiomeric excess (>95%) using a transaminase from Chromobacterium violaceum (CvTAm). almacgroup.com

| Substrate | Enzyme (Type) | Amine Donor | Product | Yield (%) | ee (%) | Reference |

| 2-Tetralone | IRED-F260W/M147Y (IRED) | - | (S)-2-Aminotetralin | Good | >99 | rsc.org |

| 5-Methoxy-2-tetralone | Engineered IRED | Propylamine | (S)-5-Methoxy-N-propyl-2-aminotetralin | - | 92 | rsc.orgresearchgate.net |

| 8-Methoxy-2-tetralone | CvTAm (Transaminase) | (S)-α-Methylbenzylamine | (S)-8-Methoxy-2-aminotetraline | 90 | >95 | almacgroup.com |

| 8-Methoxy-2-tetralone | ArRMut11 (Transaminase) | (R)-α-Methylbenzylamine | (R)-8-Methoxy-2-aminotetraline | 81 | >95 | almacgroup.com |

Catalytic Asymmetric Synthetic Routes

Catalytic asymmetric synthesis provides an alternative to enzymatic methods for establishing the stereocenter of 2-aminotetralins. One notable approach involves the asymmetric aziridination of 1,2-dihydronaphthalenes, followed by the regioselective ring-opening of the resulting aziridine. ntnu.noresearchgate.netntnu.no For example, copper-catalyzed asymmetric aziridination of dihydronaphthalenes can yield aziridines which are then subjected to catalytic hydrogenolysis to furnish the corresponding N-protected 2-aminotetralins in good yields. researchgate.netntnu.no The synthesis of (S)-2-aminotetralin with >98% ee has been accomplished using this methodology. researchgate.net

Another powerful strategy is the asymmetric reductive amination of 2-tetralones. Iridium catalysts, in combination with chiral auxiliaries such as amino alcohols, have been shown to be effective for the synthesis of chiral 2-aminotetralins with high optical purity from β-tetralones substituted with either electron-withdrawing or electron-donating groups. kanto.co.jp For instance, the reductive amination of 6-bromo-2-tetralone (B1270756) using an iridium catalyst system afforded the corresponding (S)-2-aminotetralin with an 86% isolated yield and 84% ee. kanto.co.jp

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 1,2-Dihydronaphthalene | (diimine)copper | (S)-2-Aminotetralin | 30 (overall) | >98 | researchgate.netresearchgate.net |

| 7-Methoxy-1,2-dihydronaphthalene | (diimine)copper | (S)-2-Amino-7-methoxytetralin | 52 (overall) | 56 | researchgate.netresearchgate.net |

| 6-Bromo-2-tetralone | (S)-Ir-PSA36 / Chiral Amino Alcohol | (S)-2-Amino-6-bromotetralin | 86 | 84 | kanto.co.jp |

| 6-Cyano-2-tetralone | (S)-Ir-PSA36 / Chiral Amino Alcohol | (S)-2-Amino-6-cyanotetralin | 93 | 81 | kanto.co.jp |

Strategic Routes from Precursor Compounds

A common and practical approach to the synthesis of this compound involves the initial preparation of the corresponding achiral precursor, 8-bromo-2-tetralone (B58458), followed by the introduction of the chiral amine functionality.

The synthesis of 8-bromo-2-tetralone can be accomplished from 2-bromophenylacetic acid. guidechem.com This involves a Friedel-Crafts acylation/cyclization reaction. Once the 8-bromo-2-tetralone is obtained, it can be converted to the racemic 2-amino-8-bromo-1,2,3,4-tetrahydronaphthalene through reductive amination. epo.org This process typically involves reacting the tetralone with an amine source to form an enamine, which is then reduced, for example with sodium borohydride, to the aminotetralin. epo.org The resulting racemic amine can then be resolved as described in section 2.1.3 to isolate the desired (S)-enantiomer.

Post-Synthetic Derivatization Techniques

Following the synthesis of the core this compound scaffold, further structural modifications can be introduced to explore structure-activity relationships (SAR) for various biological targets. These derivatizations primarily focus on the amino group and the bromine-bearing aromatic ring.

The secondary amine of this compound can be readily N-alkylated. For example, treatment with n-propyl iodide in the presence of a base like potassium carbonate leads to the formation of (S)-8-Bromo-N,N-dipropyl-2-aminotetralin. epo.org

The bromine atom at the 8-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.govrsc.orgrug.nlnih.gov Reactions such as the Suzuki coupling allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse library of analogs with varied aryl or heteroaryl groups at the 8-position. nih.gov This has been demonstrated on a bromo-naphthalene scaffold for the development of novel chemokine receptor antagonists. nih.gov Similarly, other palladium-catalyzed reactions could be employed to introduce different functionalities, thereby expanding the chemical space around the 2-aminotetralin core.

Pharmacological Characterization in Preclinical Research Modalities

Receptor Binding and Functional Activity Studies

The characterization of (S)-8-Bromo-2-aminotetralin has focused on its affinity and functional effects at several important G-protein coupled receptors, which are known to be significant targets for therapeutic agents in neuropsychiatric disorders.

Serotonin (B10506) Receptor Subtype Interactions

The serotonin system, with its diverse array of receptor subtypes, represents a primary area of investigation for aminotetralin derivatives.

5-HT1A Receptor Affinity and Agonism/Partial Agonism Profiles

Currently, specific binding affinity data (such as Kᵢ values) and functional activity metrics (like EC₅₀ or intrinsic activity) for the interaction of this compound with the 5-HT1A receptor are not available in publicly accessible scientific literature. Research on structurally related aminotetralins suggests that this class of compounds frequently exhibits activity at this receptor, but direct evidence for the 8-bromo enantiomer is lacking.

5-HT2A, 5-HT2B, and 5-HT2C Receptor Modulation and Selectivity

Detailed in vitro studies to determine the binding affinity and functional modulation of this compound at the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C) have not been reported. Consequently, its selectivity profile across these receptors remains to be characterized.

5-HT7 Receptor Ligand Properties

The potential interaction of this compound with the 5-HT7 receptor has not been documented in available research. Therefore, its properties as a ligand for this receptor subtype are currently unknown.

Dopamine (B1211576) Receptor Subtype Interactions (D2 and D3)

While the broader class of 2-aminotetralin derivatives has been explored for activity at dopamine receptors, specific binding data for the (S)-enantiomer of 8-Bromo-2-aminotetralin at D2 and D3 receptors are not present in the current body of scientific literature. Studies on enantiomers of other monohydroxy-2-aminotetralin compounds have indicated that stereochemistry plays a crucial role in their interaction with dopamine autoreceptors. nih.govrug.nl However, these findings cannot be directly extrapolated to the 8-bromo substituted compound.

In Vitro Biological Activity Assessments

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological targets at the molecular and cellular levels. For this compound, these assessments have focused on its potential to modulate receptor-mediated signaling and enzyme activity, as well as its antimicrobial properties.

The 2-aminotetralin scaffold is a well-established pharmacophore for serotonin and dopamine receptors. Research into structurally related compounds provides a strong basis for predicting the likely receptor interaction profile of this compound. Specifically, the stereochemistry at the 2-position of the aminotetralin ring is a critical determinant of affinity and selectivity for serotonin 5-HT1 receptor subtypes.

Studies on a range of 5-substituted-2-aminotetralin (5-SAT) analogs have demonstrated a consistent stereoselective preference of the (S)-enantiomer for 5-HT1A, 5-HT1B, and 5-HT1D receptors, with reported affinities often in the nanomolar range. nih.govnih.gov For instance, many (S)-2-aminotetralin derivatives exhibit high affinity (Ki ≤ 25 nM) for these receptors. nih.gov While specific binding data for this compound is not extensively published, the existing literature on analogous compounds suggests it likely interacts with these serotonin receptor subtypes. The nature of this interaction (agonist, antagonist, or partial agonist) would be determined in functional assays that measure the compound's effect on intracellular signaling cascades, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, a common pathway for 5-HT1A receptors. mdpi.com

The functional potency of related 2-aminotetralin compounds at 5-HT1A receptors has been shown to be consistent with their binding affinities. nih.gov For example, the prototypical 2-aminotetralin derivative, 8-OH-DPAT, demonstrates potent agonism at 5-HT1A receptors, which are coupled to Gαi proteins that inhibit adenylyl cyclase. mdpi.com It is plausible that this compound would exhibit similar functional activity, though this requires empirical validation.

Regarding dopamine receptors, various 2-aminotetralin derivatives have been synthesized and evaluated for their agonist activity. nih.gov The presence of substituents on the aromatic ring and the nitrogen of the amino group significantly influences the affinity and efficacy at dopamine D2-like receptors (D2, D3, and D4). nih.govresearchgate.net Without specific experimental data, the affinity and functional profile of this compound at dopamine receptors remain speculative.

The following table is illustrative and based on the binding profiles of structurally similar 2-aminotetralin derivatives. Specific data for this compound is not available in the public domain.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |

| 5-HT1A | 1 - 50 | Agonist / Partial Agonist |

| 5-HT1B | 10 - 100 | Agonist / Partial Agonist |

| 5-HT1D | 10 - 100 | Agonist / Partial Agonist |

| Dopamine D2 | > 100 | Weak Agonist / Antagonist |

| Dopamine D3 | > 100 | Weak Agonist / Antagonist |

Monoamine oxidases (MAO) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets for neuropsychiatric drug development. evotec.comnih.gov MAO inhibitors are classified based on their selectivity for the two isoforms, MAO-A and MAO-B. evotec.com The evaluation of novel compounds for their ability to inhibit MAO is a standard component of preclinical characterization. Such studies typically involve in vitro assays using purified enzymes or mitochondrial fractions and specific substrates to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). nih.govsigmaaldrich.com

To date, there are no specific published studies detailing the inhibitory activity of this compound on MAO-A or MAO-B. Therefore, its potential to modulate the activity of these or other enzymes remains to be elucidated through empirical testing.

The investigation of novel chemical entities for antimicrobial and antifungal properties is a critical area of research. Standardized in vitro methods, such as broth microdilution and disk diffusion assays, are employed to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of various bacterial and fungal strains. reviberoammicol.comnih.govnih.gov

There is currently a lack of published data on the antimicrobial or antifungal activity of this compound. Consequently, its potential as an antimicrobial or antifungal agent is unknown.

Preclinical Behavioral Pharmacology Models

Behavioral pharmacology models in animals are essential for understanding the potential in vivo effects of a compound on the central nervous system and for predicting its therapeutic potential for neuropsychiatric disorders.

Spontaneous locomotor activity is a fundamental behavioral measure used to assess the stimulant, sedative, or other disruptive effects of a novel compound on the central nervous system. nih.govnih.govfrontiersin.org These studies are typically conducted in an open-field arena where the movement of the animal is tracked automatically. researchgate.net

Given the predicted affinity of this compound for serotonin receptors, particularly the 5-HT1A subtype, it is a candidate for evaluation in animal models of anxiety and depression. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. mdpi.com

Animal models such as the elevated plus-maze and the forced swim test are widely used to screen for anxiolytic-like and antidepressant-like activity, respectively. nih.gov The elevated plus-maze assesses the animal's natural aversion to open, elevated spaces, with an increase in the time spent in the open arms suggesting an anxiolytic effect. The forced swim test measures the animal's immobility time when placed in an inescapable cylinder of water, with a reduction in immobility indicating a potential antidepressant effect.

While the structural relationship of this compound to known 5-HT1A receptor agonists suggests potential activity in these models, no specific studies have been published to confirm such effects. Therefore, its profile in preclinical models of neuropsychiatric disorders remains to be determined.

Structure Activity Relationship Sar and Molecular Determinants of S 8 Bromo 2 Aminotetralin Analogs

Impact of Positional Isomerism and Substituent Modifications on Biological Activity

The biological activity of 2-aminotetralin analogs is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amino group. The 8-bromo substituent of (S)-8-Bromo-2-aminotetralin is a critical feature that significantly modulates its pharmacological profile.

Studies on substituted aminotetralin analogues have revealed that the position of substituents on the aromatic ring plays a crucial role in determining their inhibitory potency on neurotransmitter uptake. For instance, a hydroxy group at the R6 position has been shown to increase inhibitory potency for norepinephrine (B1679862) uptake, while a methoxy (B1213986) group at the R7 position decreases it. nih.gov Similarly, for dopamine (B1211576) uptake inhibition, a hydroxy group at the R6 position enhances potency, whereas a methoxy group at R7 is detrimental. nih.gov A bromine atom at the R6 position has been found to favor norepinephrine uptake inhibition over dopamine uptake inhibition. nih.gov

In the context of 5-substituted-2-aminotetralin (5-SAT) analogs, which share the core aminotetralin scaffold, modifications at the C5 position have been shown to impact receptor binding preference. For example, with a C(2) N,N-dimethylamine substituent, C(5) substitution with a phenyl or 2'-fluorophenyl group resulted in no significant difference in affinity between 5-HT1A and 5-HT1B receptors. However, a 2'-chlorophenyl substituent at C(5) led to a preference for the 5-HT1B receptor over the 5-HT1A receptor. acs.org Furthermore, 2'-halophenyl analogues have demonstrated high affinity for 5-HT1D receptors. nih.gov

Modifications to the amino group at the C2 position also significantly alter biological activity. The size and nature of the N-substituents are critical. For instance, in a series of aminotetralins, an ethyl group was found to be the preferred nitrogen substituent for norepinephrine uptake inhibition, with larger groups like propyl being less desirable. nih.gov In the case of 5-SATs, a C(2) N,N-dimethylamine substituent generally leads to the highest affinity at the 5-HT1D receptor, irrespective of the C(5) substituent. acs.org Conversely, substituting the C(2) position with a pyrrolidine (B122466) ring, in combination with a 2'-fluorophenyl group at C(5), confers selective high potency at the 5-HT1A receptor. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 2-aminotetralin analogs:

| Modification | Position | Substituent | Observed Effect on Biological Activity |

| Aromatic Ring | R6 | Hydroxy | Increased norepinephrine and dopamine uptake inhibitory potency |

| Aromatic Ring | R7 | Methoxy | Decreased norepinephrine and dopamine uptake inhibitory potency |

| Aromatic Ring | R6 | Bromine | Favored norepinephrine uptake inhibition over dopamine uptake |

| Aromatic Ring | C5 | Phenyl, 2'-Fluorophenyl | No significant difference in affinity between 5-HT1A and 5-HT1B receptors (with C(2) N,N-dimethylamine) |

| Aromatic Ring | C5 | 2'-Chlorophenyl | Preference for 5-HT1B over 5-HT1A receptor (with C(2) N,N-dimethylamine) |

| Amino Group | C2 | N,N-Dimethylamine | Highest affinity at 5-HT1D receptor |

| Amino Group | C2 | Pyrrolidine | Selective high potency at 5-HT1A receptor (with C(5) 2'-fluorophenyl) |

| Amino Group | - | Ethyl | Preferred for norepinephrine uptake inhibition |

Role of Chirality and Enantioselectivity in Receptor Interactions

Chirality is a fundamental determinant of the biological activity of 2-aminotetralin derivatives, with the stereochemistry at the C2 position dictating the precise three-dimensional arrangement of the pharmacophore and its interaction with chiral biological targets such as G-protein coupled receptors. For the vast majority of 2-aminotetralin-based serotonin (B10506) receptor ligands, the (S)-enantiomer exhibits significantly higher affinity and/or efficacy compared to its (R)-counterpart.

This enantioselectivity is starkly illustrated in studies of 5-substituted-2-aminotetralin (5-SAT) analogs at serotonin 5-HT1 receptors. Across a range of C(2) and C(5) substitutions, the (S)-stereochemistry at the C(2) position consistently conferred a substantially higher affinity, ranging from 35- to 1000-fold greater than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov This pronounced stereoselective binding underscores that the C(2) stereochemistry is a critical molecular determinant for receptor recognition and binding. nih.gov

Interestingly, this stereochemical preference is not universal across all aminotetralin-based ligands. The well-characterized 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), serves as a notable exception. Studies have shown that 8-OH-DPAT exhibits no significant stereochemical preference at 5-HT1A receptors, with the (R)- and (S)-enantiomers displaying equipotent functional activity. acs.org In contrast to the 5-SAT series, at the 5-HT1B and 5-HT1D receptors, 8-OH-DPAT displays a preference for the (R)-enantiomer over the (S)-enantiomer. acs.org Biochemical and molecular modeling studies have confirmed that the (R)-enantiomer of 8-OH-DPAT acts as a full and potent agonist at the 5-HT1A receptor, while the (S)-enantiomer is less active. nih.gov

The following table highlights the enantioselectivity of different 2-aminotetralin derivatives at serotonin receptors:

| Compound Class | Receptor Subtype | Observed Enantioselectivity |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1A | (S) >> (R) (35- to 1000-fold higher affinity) |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1B | (S) >> (R) (35- to 1000-fold higher affinity) |

| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1D | (S) >> (R) (35- to 1000-fold higher affinity) |

| 8-OH-DPAT | 5-HT1A | No significant stereochemical preference (equipotent) |

| 8-OH-DPAT | 5-HT1B | (R) > (S) |

| 8-OH-DPAT | 5-HT1D | (R) > (S) |

Analysis of Linker Length and Scaffold Modifications in Hybrid Ligands

The design of hybrid ligands, which involves the covalent linking of two or more pharmacophores, has emerged as a promising strategy in medicinal chemistry to develop molecules with unique pharmacological profiles. In the context of this compound, the exploration of hybrid ligands through the introduction of linkers and scaffold modifications offers avenues for modulating receptor interactions, improving selectivity, and potentially engaging multiple targets simultaneously.

The concept of molecular hybridization relies on combining pharmacophoric fragments from different bioactive molecules to create a new single chemical entity. mdpi.com These fragments can be connected directly or via a linker. mdpi.com The linker itself is not merely a spacer but can play an active role in the ligand's biological activity by influencing its conformation, flexibility, and interactions with the target receptor. The length, rigidity, and chemical nature of the linker are critical parameters that require careful optimization.

While specific examples of hybrid ligands derived directly from this compound are not extensively documented in the readily available literature, the principles of linker and scaffold modification are well-established. For instance, in the development of multi-target directed ligands for complex diseases, pharmacophores are often connected by linkers of varying lengths and compositions to achieve the desired biological activity.

Scaffold hopping is another powerful strategy that can be applied to the 2-aminotetralin framework. This approach aims to discover structurally novel compounds by modifying the central core structure while retaining the key pharmacophoric elements responsible for biological activity. uniroma1.it Scaffold hopping can lead to compounds with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, and novel intellectual property. nih.gov For the 2-aminotetralin scaffold, this could involve replacing the tetralin ring system with other bicyclic or heterocyclic structures that maintain a similar spatial arrangement of the essential amino and aromatic moieties. The goal is to identify isofunctional molecular structures with significantly different molecular backbones. nih.gov

The following table outlines key considerations in the design of hybrid ligands and scaffold-hopped analogs based on the 2-aminotetralin core:

| Design Strategy | Key Parameters | Potential Outcomes |

| Hybrid Ligand Design | Linker Length | Optimization of distance between pharmacophores for optimal receptor interaction. |

| Linker Flexibility/Rigidity | Control of conformational freedom to favor a bioactive conformation. | |

| Linker Composition | Introduction of functional groups within the linker to establish additional interactions with the target. | |

| Scaffold Hopping | Core Structure Modification | Discovery of novel chemical series with potentially improved properties. |

| Bioisosteric Replacement | Replacement of the tetralin core with other ring systems to modulate physicochemical and pharmacokinetic properties. | |

| Preservation of Pharmacophore | Maintaining the essential spatial orientation of key functional groups for receptor binding. |

Further research into the synthesis and biological evaluation of hybrid ligands and scaffold-hopped analogs of this compound is warranted to fully explore the potential of these medicinal chemistry strategies.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov These studies are fundamental in elucidating the binding mode of (S)-8-Bromo-2-aminotetralin within the active sites of its putative targets, primarily serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Docking simulations for aminotetralin analogs have been performed using homology models of various G-protein coupled receptors (GPCRs), including the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov A critical interaction observed for aminergic GPCR ligands is the formation of an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue (D3.32) in the third transmembrane domain (TM3) of the receptor. nih.gov For this compound, the C(2)-amino group is predicted to form this crucial salt bridge with D3.32.

Table 1: Predicted Interactions of this compound with Key Residues in a Homology Model of a Serotonin Receptor

| Ligand Moiety | Interacting Receptor Residue | Interaction Type |

| C(2)-Amine | D3.32 | Ionic Bond |

| Tetralin Core | Phenylalanine, Tryptophan | π-π Stacking |

| Tetralin Core | Leucine, Isoleucine | Hydrophobic Interaction |

| C(8)-Bromine | Serine, Threonine | Potential Halogen Bond |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur upon ligand binding. nih.govmdpi.com MD simulations of aminotetralin analogs complexed with serotonin receptors have been conducted to validate docking poses and to explore the dynamic behavior of the system over time, often on the nanosecond to microsecond timescale. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a 5-HT Receptor

| Parameter | Description | Typical Observation |

| RMSD (Root Mean Square Deviation) of Ligand | Measures the average deviation of the ligand's position from a reference structure. | Low RMSD values indicate a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) of Receptor Residues | Measures the fluctuation of individual residues around their average positions. | Higher RMSF in loop regions, lower in the binding site, indicating stability. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bond between the C(2)-amine and D3.32. |

| Interatomic Distances | Monitors the distance between specific atoms of the ligand and receptor. | Stable distance between the C(8)-Bromine and a potential interacting residue. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For the 2-aminotetralin scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for high affinity at specific receptors. nih.gov

In a typical 3D-QSAR study involving 5-substituted-2-aminotetralin (5-SAT) analogs, the molecules are aligned based on a common scaffold. nih.gov Then, steric and electrostatic fields are calculated around each molecule. These fields are then correlated with the experimental binding affinities to generate a predictive model. The results are often visualized as contour maps, which indicate regions where certain properties are favorable or unfavorable for activity.

For this compound, a QSAR model would likely highlight the importance of the steric bulk and electrostatic properties of the 8-position. For instance, a model might show that a sterically bulky and electronegative group at this position is favorable for affinity at a particular receptor subtype. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding future drug design efforts. 3D-QSAR results have indicated that steric extensions at the C(5)-position can enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor, while modifications at the C(2)-amino position can impart 5-HT1A selectivity. nih.gov

Table 3: Summary of a Hypothetical 3D-QSAR Study on 2-Aminotetralin Analogs

| QSAR Model | Key Finding | Implication for this compound |

| CoMFA (Steric) | A region of sterically favored bulk near the 8-position. | The bromine atom at C(8) is likely to enhance binding affinity. |

| CoMFA (Electrostatic) | A region of favored negative electrostatic potential near the 8-position. | The electronegative bromine atom contributes positively to binding. |

| CoMSIA (Hydrophobic) | A hydrophobic region around the tetralin core is favorable. | The non-polar nature of the tetralin structure is important for activity. |

| CoMSIA (H-Bond Donor/Acceptor) | Importance of the H-bond donor capability of the C(2)-amine. | Confirms the critical role of the amino group in receptor interaction. |

Pharmacophore Model Development

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govresearchgate.netnih.gov Pharmacophore models can be generated based on the structure of the receptor (structure-based) or a set of active ligands (ligand-based). researchgate.net

For a series of active aminotetralin derivatives, a ligand-based pharmacophore model would typically consist of several key features. These would include a positive ionizable feature corresponding to the protonated amine, one or more hydrophobic/aromatic features representing the tetralin core, and potentially a hydrogen bond acceptor/donor or halogen bond feature to account for substituents like the 8-bromo group.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active at the target receptor. researchgate.net This approach allows for the discovery of new chemical scaffolds that are structurally distinct from the 2-aminotetralin core but share the same essential binding features.

Table 4: Common Pharmacophoric Features for a 2-Aminotetralin-Based Ligand

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound |

| Positive Ionizable (PI) | C(2)-Amine |

| Aromatic Ring (AR) | Benzene ring of the tetralin |

| Hydrophobic (HY) | Alicyclic part of the tetralin |

| Halogen Bond Donor (HBD) / Hydrophobic (HY) | C(8)-Bromine |

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthetic Methodologies

The biological activity of 2-aminotetralin derivatives is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing specific enantiomers is a critical ongoing research endeavor.

Recent progress has moved beyond classical resolution techniques towards more sophisticated asymmetric synthetic strategies. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing the chiral center in cyclic amines. nih.gov For instance, iridium- and ruthenium-based catalysts with chiral ligands have shown high efficiency in the enantioselective synthesis of various chiral amines. nih.gov Another promising avenue is the use of biocatalysis. Transaminase enzymes, for example, have demonstrated significant potential for the stereoselective synthesis of 2-aminotetralins from prochiral β-tetralones, offering a green and efficient chemoenzymatic route. researchgate.net Similarly, metagenomic imine reductases (IREDs) are being employed for the enantioselective reductive coupling of 2-tetralones with various amines, yielding precursors to several pharmaceutically important molecules. manchester.ac.ukresearchgate.net These enzymatic methods provide high yields and enantioselectivity under mild conditions. researchgate.net Future work will likely focus on expanding the substrate scope of these enzymatic systems and engineering novel enzymes with enhanced stability and selectivity for complex 2-aminotetralin scaffolds.

| Synthetic Method | Key Features | Example Application |

| Asymmetric Hydrogenation | Utilizes transition metal catalysts (e.g., Rhodium, Iridium) with chiral ligands to achieve high enantioselectivity. nih.gov | Stereocontrolled synthesis of vicinal chiral centers in complex cyclic amines. nih.gov |

| Transaminase-Mediated Amination | Employs transaminase enzymes for the stereoselective amination of prochiral ketones (β-tetralones). researchgate.net | Chemoenzymatic synthesis of serotonin (B10506) and melatonin (B1676174) receptor agonists. researchgate.net |

| Imine Reductase (IRED) Catalysis | Uses IREDs for the enantioselective reductive coupling of tetralones and chromanones with primary amines. manchester.ac.ukresearchgate.net | Convergent chemo-enzymatic total synthesis of Parkinson's disease therapy, Rotigotine. researchgate.net |

Exploration of Novel or Underexplored Receptor Targets

While the 2-aminotetralin scaffold is well-known for its interaction with classic monoamine receptors (serotonin and dopamine), its potential to interact with other, less-explored targets is an active area of investigation. The high sequence homology among G protein-coupled receptor (GPCR) subtypes, such as the serotonin 5-HT1 family (5-HT1A, 5-HT1B, 5-HT1D), presents a challenge but also an opportunity for developing highly selective ligands. nih.gov

Research has expanded to investigate 5-substituted-2-aminotetralin (5-SAT) analogs for their affinity at other receptors, including the 5-HT7 receptor, a target for various central nervous system indications. nih.gov Studies have successfully generated novel 5-SAT ligands with high affinity (Ki ≤ 1 nM) and stereoselectivity at 5-HT7 and 5-HT1A receptors, with some showing modest to high selectivity for one subtype over the other. nih.gov Furthermore, the 2-aminotetralin chemotype has been found to yield ligands with novel pharmacological profiles at α2-adrenergic receptors (α2ARs), acting as partial agonists at the α2A subtype while being inverse agonists at the α2C subtype. nih.gov The serotonin 5-HT6 receptor, implicated in cognitive function, is another promising target being explored with novel 7-substituted-2-aminotetralin (7-SAT) leads. digitellinc.com Future efforts will likely involve screening 2-aminotetralin libraries against a broader panel of GPCRs and other receptor families to uncover novel therapeutic applications.

| Receptor Target | Compound Class | Key Finding |

| 5-HT1A/1B/1D Receptors | 5-Substituted-2-aminotetralins (5-SATs) | Development of a full efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors. nih.gov |

| 5-HT7 Receptor | 5-Substituted-2-aminotetralins (5-SATs) | Synthesis of 35 new ligands, some with Ki ≤ 1 nM and up to 12-fold selectivity for 5-HT7 over 5-HT1A. nih.gov |

| α2A/α2C Adrenergic Receptors | 5-Substituted-2-aminotetralins (5-SATs) | Discovery of ligands with a dual role: partial agonists at α2ARs and inverse agonists at α2CRs. nih.gov |

| 5-HT6 Receptor | 7-Substituted-2-aminotetralins (7-SATs) | Development of leads with very high affinity (Ki ~ 0.08 nM) at the human 5-HT6R. digitellinc.com |

Integration of Multi-Omics Data in Preclinical Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the complex biological effects of drug candidates. Integrating data from genomics, transcriptomics, and proteomics can provide a holistic view of the molecular mechanisms underlying the action of compounds like (S)-8-Bromo-2-aminotetralin. crownbio.comfrontlinegenomics.com

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how a compound alters gene expression in target tissues. Proteomics, which analyzes the entire protein complement, provides insight into the functional consequences of these gene expression changes. nih.gov In preclinical research, these approaches can be used for target identification and validation, probing efficacy and safety, and discovering biomarkers to predict drug response. frontlinegenomics.comnih.gov For instance, by treating cell cultures or animal models with a 2-aminotetralin derivative and subsequently performing transcriptomic and proteomic analyses, researchers can map the affected signaling pathways. This multi-omics approach can help elucidate the downstream effects of receptor modulation, identify potential off-target effects, and reveal mechanisms of action that are not apparent from simple binding assays. nih.govastrazeneca.com This deeper understanding is crucial for optimizing lead compounds and predicting their clinical potential.

Predictive Computational Design of Novel Ligands with Enhanced Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel ligands with desired properties. biorxiv.org For the 2-aminotetralin scaffold, structure-based ligand design is a powerful strategy to enhance receptor selectivity. nih.gov This involves using molecular models of target receptors, often derived from crystal or cryo-EM structures, to perform docking studies and molecular dynamics simulations. nih.gov

These computational methods allow researchers to visualize and analyze the interactions between a ligand and the amino acid residues in the receptor's binding pocket. nih.govnih.gov For example, modeling studies have been used to delineate the molecular determinants for the binding and function of 5-SATs at 5-HT1 receptor subtypes, leading to the design of new agonists with significantly improved selectivity. nih.gov Another powerful computational tool is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov By correlating the structural features of a series of analogs with their biological activity, 3D-QSAR can guide the design of new compounds with enhanced potency and selectivity. mdpi.com Future research will increasingly rely on these predictive computational approaches, often augmented by machine learning and artificial intelligence, to accelerate the discovery of novel 2-aminotetralin-based ligands tailored for specific receptor targets. llnl.govbiorxiv.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-8-Bromo-2-aminotetralin, and how can they be experimentally verified?

- This compound (CAS 161661-18-3) has a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol. Key properties include its stereochemical configuration (S-enantiomer), melting point, and solubility. Verification methods:

- Chiral HPLC : To confirm enantiomeric purity, use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for resolution .

- Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., amine and bromine signatures) .

- Melting Point Determination : Differential scanning calorimetry (DSC) to validate thermal stability .

Q. What synthetic routes are reported for this compound, and how does stereoselectivity impact yield?

- Common methods include:

- Bromination of 2-aminotetralin : Direct bromination using N-bromosuccinimide (NBS) under controlled conditions.

- Chiral Resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .

- Critical factors : Reaction temperature (exothermic bromination requires cooling), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., Lewis acids for regioselectivity) .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Analytical Techniques :

- HPLC-MS : Detects brominated byproducts (e.g., di-brominated isomers) and residual solvents .

- Elemental Analysis : Validates stoichiometric Br content.

- Common Impurities :

- (R)-enantiomer (due to incomplete resolution) .

- De-brominated derivatives (from side reactions) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of this compound derivatives?

- DFT Calculations : Use B3LYP/6-31G* to model reaction pathways (e.g., bromination or amine functionalization) and predict transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on chiral stability (e.g., polar solvents may accelerate racemization) .

- Docking Studies : Predict binding affinity to biological targets (e.g., dopamine receptors) based on conformational flexibility .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

- Contradiction Sources :

- Dynamic stereochemical interconversion (e.g., ring puckering in tetralin systems) causing peak broadening .

- Paramagnetic impurities affecting relaxation times.

- Resolution Methods :

- Variable-temperature NMR to detect conformational changes .

- X-ray crystallography for absolute configuration confirmation (e.g., using synchrotron sources for small crystals) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in neuropharmacology?

- Key Modifications :

- Bromo Substitution : Compare with chloro/fluoro analogs to assess halogen bonding effects .

- Amine Functionalization : Introduce acetyl or sulfonamide groups to modulate lipophilicity and blood-brain barrier penetration .

- Assays :

- In vitro receptor binding (e.g., dopamine D₂/D₃ receptors).

- In vivo behavioral studies (e.g., locomotor activity in rodent models) .

Q. What are the best practices for ensuring long-term stability of this compound in experimental settings?

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .

- Stability Monitoring :

- Periodic HPLC analysis to detect racemization or decomposition .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental results in stereochemical studies?

- Root Causes :

- Overlooking solvent effects or non-covalent interactions (e.g., π-stacking) in simulations.

- Inaccurate force field parameters for bromine atoms .

- Mitigation :

- Validate computational models with experimental crystallographic data .

- Use hybrid QM/MM methods for improved accuracy in transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.